2-Chloro-5-(4-hexylbenzoyl)pyridine 2-Chloro-5-(4-hexylbenzoyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1187169-45-4
VCID: VC2819851
InChI: InChI=1S/C18H20ClNO/c1-2-3-4-5-6-14-7-9-15(10-8-14)18(21)16-11-12-17(19)20-13-16/h7-13H,2-6H2,1H3
SMILES: CCCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl
Molecular Formula: C18H20ClNO
Molecular Weight: 301.8 g/mol

2-Chloro-5-(4-hexylbenzoyl)pyridine

CAS No.: 1187169-45-4

Cat. No.: VC2819851

Molecular Formula: C18H20ClNO

Molecular Weight: 301.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(4-hexylbenzoyl)pyridine - 1187169-45-4

Specification

CAS No. 1187169-45-4
Molecular Formula C18H20ClNO
Molecular Weight 301.8 g/mol
IUPAC Name (6-chloropyridin-3-yl)-(4-hexylphenyl)methanone
Standard InChI InChI=1S/C18H20ClNO/c1-2-3-4-5-6-14-7-9-15(10-8-14)18(21)16-11-12-17(19)20-13-16/h7-13H,2-6H2,1H3
Standard InChI Key PJIMRMCHSNTKKM-UHFFFAOYSA-N
SMILES CCCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl
Canonical SMILES CCCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl

Introduction

Chemical Identity and Structure

2-Chloro-5-(4-hexylbenzoyl)pyridine is characterized by its unique molecular structure combining a pyridine ring with strategically positioned functional groups. The compound is identified by CAS number 1187169-45-4 and has the molecular formula C18H20ClNO .

Structural Features

The compound contains several key structural elements:

  • A pyridine ring serving as the core structure

  • A chlorine atom at the 2-position of the pyridine ring

  • A 4-hexylbenzoyl group attached at the 5-position

  • The hexyl chain extending from the para position of the benzoyl group

The presence of these functional groups contributes to the compound's chemical behavior and potential applications in synthetic chemistry.

Physical and Chemical Properties

Based on the available data, 2-Chloro-5-(4-hexylbenzoyl)pyridine exhibits the following properties:

PropertyValueReference
Molecular Weight301.81 g/mol
Purity (Commercial)97.0%
InChI KeyPJIMRMCHSNTKKM-UHFFFAOYSA-N
AppearanceNot specified in literature-
SolubilityLikely soluble in organic solvents (DMSO, methanol) based on similar structures-
Melting PointNot specified in literature-
Boiling PointNot specified in literature-

The compound likely shares some solubility characteristics with related chloropyridine derivatives, which typically show poor water solubility but good solubility in organic solvents such as DMSO and methanol .

Chemical Reactivity

Reactive Sites

2-Chloro-5-(4-hexylbenzoyl)pyridine contains several reactive sites that could be exploited in organic synthesis:

  • The 2-chloro position is susceptible to nucleophilic aromatic substitution reactions

  • The carbonyl group of the benzoyl moiety can participate in various reactions (reduction, condensation, etc.)

  • The hexyl chain may undergo functionalization reactions typical of alkyl groups

  • The pyridine nitrogen can act as a weak base or nucleophile

Analytical Characterization

Chromatographic Analysis

Analytical methods for purity determination would likely include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), possibly coupled with mass spectrometry (GC-MS)

  • Thin-Layer Chromatography (TLC) for reaction monitoring

Related Compounds and Structural Analogs

Understanding structural analogs can provide insights into the potential properties and applications of 2-Chloro-5-(4-hexylbenzoyl)pyridine.

Key Structural Analogs

Several related compounds have been better characterized in the literature:

  • 2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3)

    • Used in pharmaceutical and agrochemical synthesis

    • Appears as beige moist crystals with a melting point of 37-42°C

  • 2-Chloro-5-(trichloromethyl)pyridine (CAS: 69045-78-9)

    • Intermediate in various synthetic pathways

    • Can be prepared from 3-methylpyridine through chlorination reactions

  • 2,3-Dichloro-5-(trichloromethyl)pyridine (CAS: 69045-83-6)

    • Often produced alongside 2-chloro-5-(trichloromethyl)pyridine during synthesis

Research Gaps and Future Directions

Current Limitations in Knowledge

The available literature reveals several gaps in our understanding of 2-Chloro-5-(4-hexylbenzoyl)pyridine:

  • Lack of comprehensive physical property data

  • Limited information on optimized synthetic routes

  • Absence of detailed toxicological and environmental impact assessments

  • Insufficient data on potential applications and structure-activity relationships

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